Cas no 954572-41-9 (2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide)

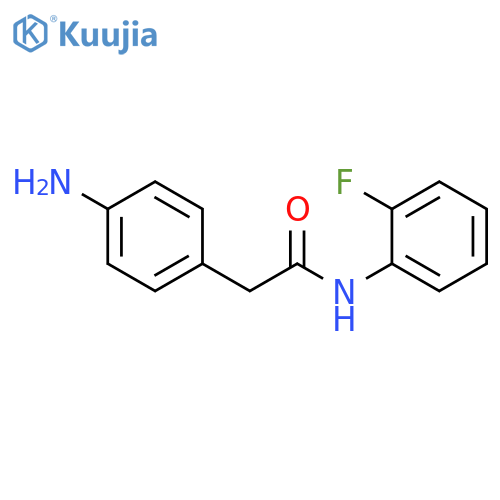

954572-41-9 structure

商品名:2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide

CAS番号:954572-41-9

MF:C14H13FN2O

メガワット:244.264226675034

CID:4661777

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide

- Benzeneacetamide, 4-amino-N-(2-fluorophenyl)-

-

- インチ: 1S/C14H13FN2O/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H,17,18)

- InChIKey: PCPMDOZKHIZXMK-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC2=CC=CC=C2F)=O)=CC=C(N)C=C1

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68260-0.25g |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95.0% | 0.25g |

$92.0 | 2025-03-21 | |

| Enamine | EN300-68260-10.0g |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95.0% | 10.0g |

$1101.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080885-1g |

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95% | 1g |

¥1456.0 | 2024-04-17 | |

| Enamine | EN300-68260-5.0g |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95.0% | 5.0g |

$743.0 | 2025-03-21 | |

| Enamine | EN300-68260-2.5g |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95.0% | 2.5g |

$503.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080885-5g |

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95% | 5g |

¥4235.0 | 2024-04-17 | |

| TRC | A622020-50mg |

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Ambeed | A1120659-5g |

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95% | 5g |

$617.0 | 2024-04-15 | |

| Enamine | EN300-68260-1.0g |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95.0% | 1.0g |

$256.0 | 2025-03-21 | |

| A2B Chem LLC | AV59412-2.5g |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |

954572-41-9 | 95% | 2.5g |

$565.00 | 2024-07-18 |

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

954572-41-9 (2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:954572-41-9)2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):191.0/555.0